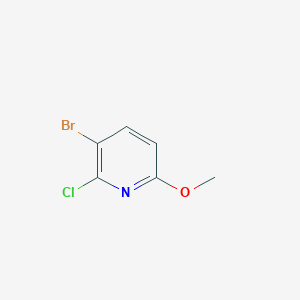

3-Bromo-2-chloro-6-methoxypyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery

The pyridine scaffold is a privileged structural motif found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govresearchgate.net Its presence is also notable in a significant number of FDA-approved drugs, highlighting its importance in pharmaceutical research. researchgate.netrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for biological activity. nih.gov This has led to the development of pyridine-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The flexibility of the pyridine skeleton allows for the creation of large compound libraries with diverse functional groups, making it an attractive target for organic synthesis and drug discovery endeavors. nih.govnih.gov

The Role of Halogen and Methoxy (B1213986) Substituents in Pyridine Reactivity and Functionalization

The reactivity of the pyridine ring can be significantly influenced by the presence of substituents. Halogen atoms (such as bromine and chlorine) and methoxy groups are particularly important in modulating the electronic properties and reactivity of the pyridine core.

Halogen substituents are electron-withdrawing groups that decrease the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution. youtube.com However, they also serve as excellent leaving groups in nucleophilic aromatic substitution reactions, providing a handle for further functionalization. pipzine-chem.com This dual role makes halopyridines valuable intermediates in the synthesis of more complex molecules. nih.gov

Conversely, the methoxy group is an electron-donating group. pipzine-chem.com It increases the electron density of the pyridine ring, particularly at the ortho and para positions, which can facilitate certain reactions. pipzine-chem.com The interplay between the electron-withdrawing halogens and the electron-donating methoxy group in dihalogenated methoxypyridines creates a unique reactivity profile, allowing for selective transformations at different positions of the pyridine ring.

Overview of Current Research Trends involving Dihalogenated Methoxypyridines

Current research on dihalogenated methoxypyridines is largely focused on their use as key intermediates in the synthesis of complex organic molecules with potential biological activity. These compounds serve as versatile platforms for introducing a variety of functional groups through cross-coupling reactions, nucleophilic substitutions, and other transformations. The ability to selectively react one halogen over the other, often dictated by the reaction conditions and the nature of the other substituents, is a key area of investigation. This selective functionalization is crucial for the efficient construction of molecules with precise substitution patterns, which is often a requirement for optimizing pharmacological activity.

Compound Profile: 3-Bromo-2-chloro-6-methoxypyridine

The chemical compound this compound is a key example of a dihalogenated methoxypyridine that has garnered interest in synthetic chemistry. Its specific arrangement of a bromine atom, a chlorine atom, and a methoxy group on the pyridine ring provides a unique set of reactive sites, making it a valuable building block for the synthesis of a range of target molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5BrClNO | echemi.comaobchem.comsigmaaldrich.com |

| Molecular Weight | 222.47 g/mol | echemi.comchemscene.com |

| CAS Number | 1211526-62-3 | echemi.comchemscene.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 227.3±35.0 °C (Predicted) | echemi.com |

| Density | 1.650±0.06 g/cm3 (Predicted) | echemi.com |

| Flash Point | 91.3±25.9 °C | echemi.com |

| Refractive Index | 1.560 | echemi.com |

| XLogP3 | 2.8 | echemi.com |

This data is compiled from various chemical suppliers and databases and may represent predicted or experimental values.

Detailed Research Findings

The unique substitution pattern of this compound makes it a molecule with distinct chemical reactivity. The presence of two different halogen atoms at positions 2 and 3, along with an electron-donating methoxy group at position 6, allows for regioselective functionalization. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 3-position. This differential reactivity is a key feature that synthetic chemists can exploit.

While specific, detailed research findings exclusively on this compound are not extensively available in the public domain, its utility can be inferred from the broader context of dihalogenated pyridine chemistry. These compounds are frequently employed as starting materials in the synthesis of pharmaceutical and agrochemical candidates. pipzine-chem.com The bromine atom can be utilized in reactions like Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds. The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

The strategic placement of the substituents in this compound makes it a valuable tool for medicinal chemists. By selectively modifying the different positions of the pyridine ring, they can systematically explore the structure-activity relationship of a lead compound, ultimately leading to the discovery of more potent and selective drugs.

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-2-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXXSYYRNKLDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674434 | |

| Record name | 3-Bromo-2-chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777931-67-6 | |

| Record name | 3-Bromo-2-chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Methoxypyridine

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of 3-Bromo-2-chloro-6-methoxypyridine involves the construction of a suitably functionalized pyridine (B92270) ring that can be selectively halogenated. The two principal approaches begin with either pyridinol/pyridone precursors or aminopyridines, each offering distinct advantages in terms of starting material availability and regiochemical control.

Routes from Substituted Pyridinols/Pyridones

Pyridinols, which exist in tautomeric equilibrium with their corresponding pyridone forms, serve as versatile starting materials for the synthesis of halogenated pyridines. The hydroxyl group can be converted into a chloro substituent, and its electron-donating nature can influence the regioselectivity of subsequent electrophilic halogenation steps.

A common strategy involves the use of dehydrating chlorinating agents to convert the pyridone's carbonyl group into a chloride. For instance, 2-pyridones are readily chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A plausible, though not explicitly detailed in a single source for this specific target, synthetic sequence could commence with 2,6-dihydroxypyridine (B1200036). This precursor can be selectively chlorinated and brominated to install the required halogen backbone before introducing the methoxy (B1213986) group. The reactivity of the two hydroxyl groups in 2,6-dihydroxypyridine can be differentiated to achieve selective functionalization.

Approaches involving Aminopyridines

Aminopyridines are another critical class of precursors, primarily because the amino group can be efficiently converted into a halogen via diazotization followed by a Sandmeyer or related reaction. sigmaaldrich.com This approach offers excellent control over the position of the introduced halogen.

One documented pathway begins with 2,6-dichloropyridine. Reaction with hydrazine (B178648) hydrate (B1144303) can selectively displace one of the chloro groups to form 2-hydrazino-6-chloropyridine. psu.edu This intermediate can then be converted to 2-amino-6-chloropyridine. psu.edu From this key intermediate, a multi-step sequence can be envisioned. For example, the amino group can be converted to a bromo group. A general procedure for such a transformation involves treating the aminopyridine with hydrogen bromide and bromine, followed by diazotization with sodium nitrite (B80452) at low temperatures. sigmaaldrich.com

Alternatively, a nitration-reduction-diazotization sequence can be employed. For instance, a substituted aminopyridine can be nitrated, the nitro group subsequently reduced to a new amino group, which is then transformed into the desired halogen substituent.

Halogenation Techniques and Regioselectivity

The introduction of bromine and chlorine onto the pyridine ring at specific positions is a critical challenge in the synthesis of this compound. Pyridine is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution, often requiring harsh conditions that can lead to a lack of selectivity. youtube.com

The regiochemical outcome of halogenation is governed by the electronic properties of the substituents already present on the ring.

Activating Groups: Electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) activate the pyridine ring towards electrophilic substitution and are ortho, para-directing. For a precursor like 2-chloro-6-methoxypyridine (B123196), the methoxy group at C6 directs electrophilic attack primarily to the C3 and C5 positions.

Deactivating Groups: Electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) deactivate the ring but direct incoming electrophiles to the meta position (C3 and C5).

For the synthesis of the target molecule, a key step is the bromination of a precursor like 2-chloro-6-methoxypyridine. The methoxy group at C6 strongly directs the incoming bromine electrophile to the C3 and C5 positions. To achieve the desired 3-bromo isomer, reaction conditions must be carefully controlled to favor substitution at the C3 position. This can be achieved using various brominating agents, such as bromine (Br₂) in acetic acid.

Modern methods offer more precise control over regioselectivity. For instance, 3-selective halogenation of pyridines can be achieved by temporarily opening the pyridine ring to form a Zincke imine intermediate, which then undergoes regioselective halogenation before ring-closing. chemrxiv.orgthieme-connect.com Another approach involves metalation with a strong base followed by quenching with a halogen source, though this can be limited by the need for directing groups to achieve 3-position functionalization. youtube.com

Targeted Introduction of Methoxy Group

The final step in the synthesis is the introduction of the methoxy group at the C6 position. This is typically accomplished either by nucleophilic aromatic substitution on a di-halogenated precursor or by the O-alkylation of a corresponding 6-hydroxypyridine (6-pyridone).

Nucleophilic Aromatic Substitution (SNAr) with Methoxide (B1231860)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring that is substituted with strong electron-withdrawing groups. In the context of pyridine synthesis, halogens themselves can act as both leaving groups and activators of the ring towards nucleophilic attack.

A highly effective and documented route to this compound involves starting with 3-bromo-2,6-dichloropyridine (B1287612). In this precursor, the pyridine nitrogen and the two chlorine atoms make the ring highly electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom at the C6 position is more activated towards substitution than the one at C2 due to the combined electron-withdrawing effects of the nitrogen atom and the C2-chloro substituent.

The reaction is typically carried out by treating 3-bromo-2,6-dichloropyridine with sodium methoxide (NaOMe) in a solvent like methanol (B129727). The methoxide ion preferentially attacks the C6 position, displacing the chloride ion to yield the final product. This chemoselectivity is a key advantage of this synthetic approach. Similar SNAr reactions have been reported for related systems, such as the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide in methanol to yield 5-bromo-2-methoxypyridine (B44785) with high efficiency. researchgate.net

Table 1: Representative SNAr Methoxylation Reactions

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium Hydroxide / Methanol | 5-Bromo-2-methoxypyridine | 98% | researchgate.net |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium Methoxide / Methanol | 3-Benzyl-6-bromo-2-methoxyquinoline | Not specified | google.com |

O-Alkylation of 2-Pyridones

An alternative method for introducing the methoxy group is through the O-alkylation of a 3-bromo-2-chloro-6-hydroxypyridine intermediate. This compound exists in tautomeric equilibrium with its 3-bromo-2-chloro-pyridin-6(1H)-one form.

The reaction involves treating the pyridone with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride, deprotonates the hydroxyl group (or the pyridone nitrogen, leading to subsequent rearrangement), forming an oxygen anion which then acts as a nucleophile, attacking the methylating agent to form the methoxy ether. This method is widely used for the synthesis of alkoxy-substituted pyridines from their corresponding pyridinols.

Multi-Step Synthesis Pathways from Simpler Pyridine Derivatives

The construction of this compound typically begins with more readily available pyridine precursors. These simpler molecules undergo a series of chemical transformations to introduce the desired bromine, chlorine, and methoxy groups at specific positions on the pyridine ring.

Oxidative Routes

One documented synthetic approach involves the oxidation of a pyridine derivative as a key step. For instance, a synthesis method for a related compound, 3-bromo-6-chloropyridyl-2-formic acid, starts with 3-bromo-6-chloropyridine. google.com This starting material undergoes an oxidation reaction using urea (B33335) peroxide and trifluoroacetic anhydride (B1165640) to form 3-bromo-6-chloropyridine oxynitride. google.com This transformation is a critical step that activates the pyridine ring for further functionalization. While this specific example leads to a carboxylic acid derivative, similar oxidative strategies can be envisioned to introduce or modify substituents in the synthesis of this compound. The use of oxidizing agents modifies the electronic properties of the pyridine ring, facilitating subsequent reactions.

Sequential Substitution and Derivatization

A more common and versatile approach involves the sequential introduction of the required functional groups onto a pyridine scaffold. This allows for a high degree of control over the final structure.

A notable example starts with 2,6-dibromo-3-aminopyridine. In this pathway, a nucleophilic aromatic substitution reaction with sodium methoxide is employed to selectively replace one of the bromine atoms, yielding 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate then undergoes further transformations to arrive at the target molecule or its derivatives.

Another strategy begins with 4-methyl-5-nitropyridin-2-ol. rsc.org This compound is first brominated, and then the hydroxyl group is converted to a chlorine atom using a reagent like phosphorus oxychloride (POCl3). rsc.org This sequence of reactions highlights the careful orchestration of substitution reactions to achieve the desired substitution pattern.

The table below summarizes a selection of starting materials and key reagents used in sequential substitution pathways leading to related pyridine derivatives.

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | nih.gov |

| 4-Methyl-5-nitropyridin-2-ol | Bromine, POCl3 | 3-bromo-2-chloro-4-methyl-5-nitropyridine | rsc.org |

| 3-bromo-6-chloropyridine | Urea peroxide, Trifluoroacetic anhydride | 3-bromo-6-chloropyridine oxynitride | google.com |

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct arrangement of substituents on the pyridine ring, known as regioselectivity, is a critical challenge in the synthesis of this compound. The inherent electronic properties of the pyridine ring and the nature of the existing substituents dictate the position of incoming groups.

In the synthesis starting from 2,6-dibromo-3-aminopyridine, the substitution of a bromine atom by a methoxy group is directed by the electronic effects of the amino group and the other bromine atom. nih.gov Similarly, in the bromination of 4-methyl-5-nitropyridin-2-ol, the existing hydroxyl, methyl, and nitro groups influence the position of the incoming bromine atom. rsc.org

Researchers often exploit the differing reactivity of various positions on the pyridine ring. For example, in the synthesis of azaindoles from aza-arene N-oxides, substitution is observed to occur selectively at the 2-position. acs.org This regioselectivity is attributed to the electronic effects following the O-activation of the aza-arene N-oxide. acs.org

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, if this compound is used as a building block in the synthesis of more complex, chiral molecules, the subsequent reactions would require careful control of stereochemistry.

Scalable Synthesis and Industrial Feasibility Considerations

For a chemical compound to be viable for pharmaceutical development, its synthesis must be scalable, meaning it can be performed on a large scale in a cost-effective and safe manner. Researchers are actively developing synthetic routes that are amenable to industrial production.

A key consideration is the cost and toxicity of the starting materials and reagents. For example, a patented method for synthesizing 3-bromo-6-chloropyridyl-2-formic acid highlights the use of low-cost, low-toxicity raw materials as a significant advantage for large-scale industrial production. google.com This approach avoids the use of expensive and hazardous reagents like 2-fluoro-3-bromo-6-chloropyridine and sodium cyanide. google.com

The development of one-pot or streamlined multi-step syntheses is also crucial for industrial feasibility. A scalable, one-pot method has been reported for the synthesis of 7-azaindoles, yielding a significant quantity of the product. acs.org While not directly for this compound, this demonstrates the type of process optimization necessary for industrial application. The efficiency and safety of each reaction step, as well as the ease of purification of the final product, are all critical factors in assessing the industrial feasibility of a synthetic route.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chloro 6 Methoxypyridine

Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The reactivity of the halogen atoms in 3-bromo-2-chloro-6-methoxypyridine is a key aspect of its chemistry, enabling a variety of transformations. The differential reactivity between the bromine and chlorine substituents, coupled with the electronic influence of the methoxy (B1213986) group, allows for controlled and selective reactions.

Differential Reactivity of Bromine vs. Chlorine

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition to the palladium catalyst more facile for the bromo-substituted position. illinois.edu This inherent reactivity difference allows for selective functionalization at the 3-position (bromine) while leaving the 2-position (chlorine) intact, a crucial feature for sequential derivatization.

Influence of Methoxy Group on Halogen Lability

The methoxy group at the 6-position of the pyridine ring is an electron-donating group. pipzine-chem.com This electronic contribution increases the electron density of the pyridine ring, which can influence the lability of the attached halogen atoms. pipzine-chem.com Specifically, the methoxy group can affect the rate and position of reactions on the ring. pipzine-chem.com The increased electron density can make the pyridine ring more susceptible to electrophilic attack and can also modulate the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

This compound readily participates in several key palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds. libretexts.orgresearchgate.net Given the higher reactivity of the C-Br bond, the Suzuki-Miyaura reaction can be performed selectively at the 3-position. illinois.edu

Heck Reaction: The Heck reaction couples the halo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction provides a means to introduce alkenyl groups onto the pyridine ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halo-pyridine and a terminal alkyne, utilizing a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orgnih.govorganic-chemistry.org It is a widely used method for synthesizing substituted alkynes.

Stille Reaction: The Stille reaction couples the halo-pyridine with an organotin compound in the presence of a palladium catalyst. researchgate.netharvard.edu This reaction is known for its tolerance of a wide range of functional groups.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the preparation of arylamines. This compound can undergo Buchwald-Hartwig amination, allowing for the introduction of various amine functionalities onto the pyridine core. chemspider.com The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Chemoselective Functionalization at Halogen Positions

The differential reactivity of the bromine and chlorine atoms in this compound allows for chemoselective functionalization. By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, it is possible to selectively react at one halogen position while leaving the other untouched. For instance, the more labile C-Br bond can be targeted under milder conditions in a Suzuki-Miyaura or Sonogashira coupling, preserving the C-Cl bond for a subsequent, different cross-coupling reaction under more forcing conditions. polyu.edu.hk This stepwise functionalization is a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives.

Nucleophilic Substitution Reactions

The presence of two different halogen atoms (bromine and chlorine) on the pyridine ring of this compound, along with the activating effect of the ring nitrogen, makes it a versatile substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the halogens and the nitrogen atom decreases the electron density on the pyridine ring, making the carbon atoms susceptible to attack by nucleophiles. pipzine-chem.com

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This compound can undergo nucleophilic aromatic substitution with oxygen-based nucleophiles like alcohols and phenols, typically in the presence of a base. The base deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile, which then attacks the pyridine ring, displacing one of the halogen atoms.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the substitution of one of the halogens. google.com While specific studies on this compound are limited, related structures like 2,6-dibromo-3-aminopyridine readily react with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This suggests that the methoxy group can be introduced at either the 2- or 6-position, depending on the starting material and reaction conditions.

The regioselectivity of these reactions can be influenced by both electronic and steric factors. The relative reactivity of the C-Br and C-Cl bonds, as well as the positions on the pyridine ring, will determine which halogen is preferentially displaced.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| This compound | Sodium Methoxide | 2,6-Dimethoxypyridine derivative | Methanol, Reflux |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 6-Bromo-2-methoxy-3-aminopyridine | Not specified |

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen nucleophiles, such as amines, is a key transformation for introducing nitrogen-containing functional groups. These reactions are often facilitated by palladium catalysts in what is known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This cross-coupling reaction has become a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org

The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired aryl amine and regenerate the catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgorganic-chemistry.org

Challenges in the amination of halopyridines can include catalyst inhibition by the pyridine nitrogen and potential side reactions. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these issues, allowing for the efficient coupling of a wide range of amines with aryl halides. organic-chemistry.orgchemspider.com For example, the amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane has been successfully demonstrated using a palladium catalyst with (±)-BINAP as the ligand. chemspider.com

| Aryl Halide | Amine | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBut | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% chemspider.com |

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃, XPhos, LiHMDS | 3-(Morpholin-4-yl)pyridin-2-amine | 40% nih.gov |

Competitive vs. Selective Substitutions

A key aspect of the reactivity of this compound is the potential for selective substitution of one halogen over the other. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromine at the 3-position might be more reactive towards nucleophilic attack or oxidative addition in palladium-catalyzed reactions. rsc.org

However, the position of the halogen on the pyridine ring also plays a significant role. The 2- and 6-positions of the pyridine ring are generally more activated towards nucleophilic attack than the 3- and 5-positions. In the case of this compound, the chlorine is at the more activated 2-position, which could lead to its preferential substitution despite the stronger C-Cl bond.

Studies on related dihalopyridines have shown that selective substitution can be achieved by carefully controlling the reaction conditions. For instance, in the cross-coupling reactions of 2-bromo-6-chloropyridin-3-yl deoxyribonucleosides, the reaction with trimethylaluminum (B3029685) proceeded chemoselectively at the position of the bromine. rsc.org Conversely, nucleophilic substitutions on the same molecule were found to be unselective, yielding mixtures of products. rsc.org This highlights the complex interplay of factors that govern the regioselectivity of these reactions.

Other Derivatization Strategies

Beyond nucleophilic substitution, this compound can be derivatized through various other chemical transformations.

Functional Group Interconversions

The bromo and chloro substituents on the pyridine ring can be transformed into other functional groups. For example, the bromine atom can be converted to a cyano group, which can then be hydrolyzed to a carboxylic acid. This strategy is employed in the synthesis of 3-bromo-6-chloropyridyl-2-formic acid from 3-bromo-6-chloropyridine. google.com Although this example starts from a different isomer, the principle of functional group interconversion is applicable.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Chloro 6 Methoxypyridine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed picture of the covalent bonds within a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Bromo-2-chloro-6-methoxypyridine, the FTIR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of the pyridine (B92270) ring and its substituents.

The pyridine ring itself gives rise to several distinct vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The substitution pattern on the pyridine ring influences the frequencies of these vibrations. njit.edu

The substituents also produce characteristic signals. The C-O stretching of the methoxy (B1213986) group will result in a strong absorption band, typically in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the lower frequency "fingerprint" region, generally below 800 cm⁻¹. researchgate.net For instance, in a related bromo-chloro quinazolinone derivative, the C-Cl stretch was observed at 738 cm⁻¹ and the C-Br stretch at 576 cm⁻¹. researchgate.net

Table 1: Expected FTIR Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the protons on the pyridine ring. |

| Methoxy C-H Stretch | 2950 - 2850 | Asymmetric and symmetric stretching of the -OCH₃ group. |

| Pyridine Ring (C=N, C=C) Stretches | 1600 - 1400 | Multiple bands characteristic of the heterocyclic aromatic ring. researchgate.net |

| C-O (Methoxy) Stretch | 1250 - 1000 | Strong absorption due to the ether linkage. |

| C-Cl Stretch | 800 - 600 | Characteristic of the carbon-chlorine bond. researchgate.net |

| C-Br Stretch | 700 - 500 | Characteristic of the carbon-bromine bond. researchgate.net |

Raman spectroscopy serves as a complementary technique to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For this compound, the symmetric "breathing" vibration of the pyridine ring, which is often weak in the FTIR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. njit.edunih.gov The vibrations involving the heavier halogen substituents (C-Br and C-Cl) are also readily observable in Raman spectra. The analysis of Raman spectra of various substituted pyridines provides a basis for assigning the vibrational modes of complex derivatives. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear information about the proton environments. There are two distinct aromatic protons on the pyridine ring and three protons in the methoxy group.

Aromatic Protons: The two protons on the pyridine ring are at the 4- and 5-positions. They are adjacent to each other and will appear as a pair of doublets due to spin-spin coupling. The electronegative chlorine at C2 and bromine at C3, along with the electron-donating methoxy group at C6, will influence their chemical shifts, pushing them downfield into the aromatic region.

Methoxy Protons: The methoxy group (-OCH₃) protons are equivalent and not coupled to any other protons. They will therefore appear as a sharp singlet. Its chemical shift is typically found in the range of 3.8-4.0 ppm.

In related compounds like 3-bromo-5-chloro-2-methoxy-pyridine, the aromatic protons appear as distinct doublets, which helps in confirming the substitution pattern. chemicalbook.com Similarly, the spectrum for 2-chloro-6-methoxypyridine (B123196) shows the characteristic signals for the ring protons and the methoxy group. chemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | 7.6 - 7.9 | Doublet (d) | ~8-9 | Coupled to H-5. Downfield shift due to adjacent bromine. |

| H-5 | 6.8 - 7.1 | Doublet (d) | ~8-9 | Coupled to H-4. Upfield relative to H-4. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | Characteristic signal for a methoxy group on a pyridine ring. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, this compound is expected to show six distinct signals, one for each of the six carbon atoms.

Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the attached substituents.

C2, C3, and C6: These carbons are directly bonded to electronegative atoms (Cl, Br, O) and the ring nitrogen, causing their signals to appear at characteristic downfield positions. The C2-Cl and C3-Br carbons are expected to be significantly deshielded. chemicalbook.com The C6 carbon, attached to the methoxy group, will also be downfield.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a single peak in the upfield region, typically around 55-60 ppm.

The influence of electronegative substituents on carbon chemical shifts is well-documented. For example, in 1-bromo-2-chloroethane, the carbon attached to the more electronegative chlorine atom appears further downfield than the carbon attached to bromine. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 145 - 150 | Attached to both Nitrogen and Chlorine. |

| C3 | 110 - 115 | Attached to Bromine. |

| C4 | 140 - 145 | Aromatic CH. |

| C5 | 115 - 120 | Aromatic CH. |

| C6 | 160 - 165 | Attached to Nitrogen and the Methoxy group. |

| -OCH₃ | 55 - 60 | Methoxy carbon. |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for confirming the complete and unambiguous assignment of the structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-5 protons, definitively confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would link the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the full connectivity across multiple bonds. It would show correlations between:

The methoxy protons and the C-6 carbon, confirming the position of the methoxy group.

The H-4 proton and the C-2, C-3, and C-5 carbons.

The H-5 proton and the C-3, C-4, and C-6 carbons.

These long-range correlations are vital for assigning the quaternary carbons (C-2, C-3, C-6) and unequivocally confirming the 3-bromo-2-chloro-6-methoxy substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₅BrClNO), this analysis provides definitive confirmation of its elemental composition and offers insights into its chemical stability through fragmentation patterns.

The molecular weight of this compound is confirmed by its molecular ion peak in the mass spectrum. Due to the presence of two halogen atoms, bromine and chlorine, with significant natural isotopic abundances (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks. ucalgary.calibretexts.org The monoisotopic mass, calculated using the most abundant isotopes (C₆H₅⁷⁹Br³⁵ClNO), is approximately 220.924 Da. uni.lu The mass spectrum will exhibit a distinctive pattern for the molecular ion cluster:

M+ peak: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

M+2 peak: A prominent peak two mass units higher, resulting from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. libretexts.orgdocbrown.info

M+4 peak: A smaller peak four mass units higher, corresponding to molecules with ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a unique fingerprint for a compound containing one bromine and one chlorine atom. researchgate.net

Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps in structural elucidation. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the weakest bonds. Halogens are often easily lost during mass spectrometry. libretexts.org Common fragmentation patterns for aromatic ethers and halogenated pyridines include:

Loss of a Methyl Radical (-•CH₃): Cleavage of the O-CH₃ bond results in a significant fragment ion.

Loss of a Methoxy Radical (-•OCH₃): The entire methoxy group can be lost. docbrown.infodocbrown.info

Loss of Halogen Atoms (-•Br, -•Cl): The C-Br and C-Cl bonds can cleave, leading to the loss of a bromine or chlorine radical.

Ring Fragmentation: The pyridine ring itself can break apart after initial fragmentation, though this often results in lower intensity peaks.

A table of predicted major fragment ions and their corresponding mass-to-charge ratios is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (for ⁷⁹Br, ³⁵Cl) | Description of Neutral Loss |

| [C₆H₅BrClNO]⁺• (Molecular Ion) | 221 | - |

| [C₅H₂BrClNO]⁺ | 206 | •CH₃ |

| [C₆H₅BrCl]⁺• | 190 | •OCH₃ |

| [C₆H₅ClNO]⁺ | 142 | •Br |

| [C₆H₅BrO]⁺ | 186 | •Cl |

Note: The m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) and are rounded to the nearest integer for simplicity. The actual spectrum would show isotopic clusters for all fragments containing Br and/or Cl.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed journals. acs.org Therefore, experimental data on its solid-state molecular structure is not available.

However, should a suitable single crystal be grown, X-ray diffraction analysis would yield a comprehensive set of crystallographic data. This data would precisely define the molecular geometry and the packing of the molecules in the crystal lattice. The expected parameters that would be determined are outlined in the hypothetical data table below. Analysis of related substituted pyridine structures suggests that the pyridine ring will be essentially planar, with the substituents causing minor distortions. acs.org The arrangement of molecules in the crystal lattice would likely be influenced by weak intermolecular interactions, such as halogen bonding or π-π stacking.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Information |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Describes the basic symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Defines the arrangement of symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (lengths of the unit cell axes in Å)α, β, γ (angles between the axes in °) | Provides the size and shape of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell (in ų). | Related to the density of the crystal. |

| Z | The number of molecules per unit cell. | Indicates how many molecules are in the fundamental repeating block. |

| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-Cl, C-O, C-N, C-C) in Å. | Confirms the covalent structure and reveals any bond strain or electronic effects. |

| Bond Angles | The angles between adjacent bonds (e.g., Br-C-C, Cl-C-N, C-O-C) in °. | Defines the geometry around each atom and the overall shape of the molecule. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule (e.g., rotation around the C-O bond). | Reveals the three-dimensional conformation of flexible parts of the molecule. |

Computational and Theoretical Investigations of 3 Bromo 2 Chloro 6 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to analyze various electronic properties. For halogenated pyridines, DFT provides reliable predictions of bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For molecules containing second-row elements and halogens like 3-Bromo-2-chloro-6-methoxypyridine, a variety of combinations are employed.

Exchange-Correlation Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent results for a broad range of molecular systems. nih.gov Other functionals may also be selected depending on the specific properties being investigated.

Basis Sets: Pople-style basis sets, such as 6-31G or the more flexible 6-311++G(d,p), are commonly used. nih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the bonding environment around non-hydrogen atoms, and diffuse functions (+) are important for systems with lone pairs or for calculating properties like electron affinity. google.com In a study on the related molecule 2-Chloro-6-methoxy-3-nitropyridine, calculations were successfully performed using the B3LYP functional with the 6-31+G(d,p) basis set. researchgate.net The Ahlrichs def2 family of basis sets is also recommended for its reliability in DFT calculations across much of the periodic table. google.com

The choice of basis set can influence the calculated thermal contributions to reaction free energies, making a judicious selection critical for accurate modeling. chemrxiv.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a pyridine (B92270) derivative, this region is typically associated with the nitrogen atom's lone pair.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. For this molecule, positive regions would be expected around the hydrogen atoms.

Green Regions: Represent areas of neutral potential.

In a theoretical investigation of the analogous 3-bromo-2-Hydroxypyridine, MEP analysis was performed using the B3LYP/6-311++G(d,p) method to identify the distribution of electrons and the reactive sites on the molecular surface. nih.gov Such analysis for this compound would similarly elucidate the regions most susceptible to intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. wikipedia.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com

For halogenated aromatic systems, the HOMO is often localized on the aromatic ring and the halogen atoms, while the LUMO is distributed over the ring system. researchgate.net Theoretical studies on similar molecules confirm that the HOMO-LUMO gap provides insight into charge transfer interactions within the molecule. nih.gov

| Property | 3-bromo-2-Hydroxypyridine (Monomer) nih.gov | Unit |

| HOMO Energy | -6.83 | eV |

| LUMO Energy | -1.53 | eV |

| Energy Gap (ΔE) | 5.30 | eV |

This table presents calculated data for an analogous compound, 3-bromo-2-Hydroxypyridine, to illustrate typical values obtained from such analysis.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Properties

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. chemeurope.com

Hartree-Fock (HF) Method: This is the simplest ab initio method, providing a foundational approximation of the electronic structure. chemeurope.com It treats each electron in the mean field of all other electrons, neglecting instantaneous electron-electron repulsion. While it can be a starting point, it is often insufficient for processes where electron correlation is significant. chemeurope.com Studies on related molecules like 3-bromo-2-Hydroxypyridine and 2-Chloro-6-methoxy-3-nitropyridine have utilized the HF method alongside DFT for comparative analysis. researchgate.netnih.gov

Møller-Plesset (MP) Perturbation Theory: To improve upon the HF method, post-Hartree-Fock methods are used to account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. wikipedia.org MP2 calculations add correlation effects and generally provide more accurate results for molecular properties than HF. wikipedia.org Comparative studies have shown that for many molecular properties, DFT (specifically B3LYP) and MP2 results are in excellent agreement. nih.gov

These methods are used to calculate electronic properties and to obtain optimized molecular geometries, which can then be compared with experimental data or results from other theoretical methods.

Thermodynamic Parameters and Stability Analysis

Computational methods can predict various thermodynamic properties at a given temperature. By performing vibrational frequency calculations on the optimized geometry, key thermodynamic parameters such as entropy (S), heat capacity (Cv), and enthalpy (H) can be determined. These calculations are fundamental to understanding the stability of the molecule.

A study on 2-Chloro-6-methoxy-3-nitropyridine calculated these parameters using both HF and B3LYP methods with a 6-31+G(d,p) basis set, revealing correlations between these functions and temperature. researchgate.net

| Parameter | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) | Unit |

| Total Entropy (S) | 100.323 | 102.083 | cal/mol-K |

| Heat Capacity (Cv) | 33.193 | 35.152 | cal/mol-K |

| Total Enthalpy (H) | 16.582 | 17.203 | Kcal/Mol |

This table presents calculated thermodynamic data for an analogous compound, 2-Chloro-6-methoxy-3-nitropyridine, at 298.15 K, demonstrating the type of information generated. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms, allowing for the mapping of reaction pathways and the identification of high-energy transition states. While specific reaction mechanism studies involving this compound were not found, DFT is a standard tool for such investigations. For instance, DFT calculations have been employed to understand the mechanism of complex organic reactions like irjweb.comirjweb.com-sigmatropic rearrangements and to study the N-arylation of aza-arene N-oxides, which are relevant to the synthesis of related heterocyclic structures. acs.org This type of analysis provides critical insights into reaction barriers and kinetics, guiding the development of new synthetic methodologies.

Molecular Docking Simulations for Ligand-Receptor Interactions (if applicable to specific derivatives)

For instance, a study on bromo-pyridyl containing 3-chloro-2-azetidinone derivatives explored their potential as antimycobacterial agents through molecular docking simulations. researchgate.net In such a study, the synthesized compounds were docked into the active site of a specific enzyme crucial for the survival of the mycobacterium, such as the enoyl-acyl carrier protein reductase (InhA). The goal of these simulations is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. The binding affinity, often expressed as a docking score or binding energy, is calculated to estimate the strength of the interaction.

A hypothetical molecular docking study on a derivative of this compound could involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of the derivative would be built and optimized using computational chemistry software. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program, such as AutoDock or Glide, would be used to place the ligand into the active site of the receptor in various possible conformations and orientations.

Analysis of Results: The resulting docked poses would be analyzed to identify the most stable binding mode. The interactions between the ligand and the receptor would be visualized and tabulated.

The insights gained from such simulations can guide the design of new derivatives with improved binding affinity and selectivity, ultimately leading to the development of more potent therapeutic agents. For example, understanding which substituents on the pyridine ring are crucial for binding can inform further synthetic efforts.

Table 1: Example of Data from a Molecular Docking Study on Bromo-Pyridyl Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions |

| Derivative A | InhA | -8.5 | Tyr158, Met199, Ile215 | O of methoxy (B1213986) with Tyr158 |

| Derivative B | InhA | -7.9 | Phe149, Met103 | N of pyridine with Met103 |

| Derivative C | InhA | -9.1 | Gly96, Lys165 | Br with Gly96 (halogen bond) |

Note: This table is a hypothetical representation based on typical data from molecular docking studies on pyridine derivatives and does not represent actual results for derivatives of this compound.

Applications in Advanced Chemical Synthesis

As Key Building Blocks for Complex Heterocyclic Architectures

While specific examples detailing the use of 3-Bromo-2-chloro-6-methoxypyridine in the synthesis of complex fused heterocyclic systems are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests its potential in this area. Halogenated pyridines are frequently employed in intramolecular cyclization reactions to construct bicyclic and polycyclic heterocyclic frameworks. For instance, related dihalopyridines have been utilized in the synthesis of azaindoles and other fused nitrogen-containing heterocycles, which are significant motifs in medicinal chemistry. google.comed.ac.uk The bromo and chloro substituents on this compound could, in principle, serve as handles for sequential intramolecular bond formations to build such complex architectures.

Scaffold for Multi-Substituted Pyridine (B92270) Synthesis

The primary application of this compound lies in its utility as a scaffold for the synthesis of multi-substituted pyridines. The distinct reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for regioselective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under these conditions, enabling selective substitution at the 3-position while leaving the 2-position available for subsequent transformations.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Relative Reactivity |

|---|---|

| I | Most Reactive |

| Br | Moderately Reactive |

This differential reactivity is crucial for the controlled, stepwise introduction of various substituents onto the pyridine core. For example, a Suzuki-Miyaura or Sonogashira coupling could be performed selectively at the C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under more forcing conditions. Similarly, Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles. While specific studies on this compound are limited, the principles are well-established for a wide range of dihalopyridines.

Precursors for Specialized Organic Reagents and Ligands

The functional groups of this compound also allow for its conversion into more specialized organic reagents and ligands. For instance, metal-halogen exchange reactions, typically using organolithium or Grignard reagents, could be employed to generate a pyridyl organometallic species. This nucleophilic intermediate could then be reacted with various electrophiles to introduce a wide array of functional groups.

Furthermore, the bromo and chloro substituents can be displaced by other functional groups, such as phosphines, to create novel phosphine (B1218219) ligands. Such ligands are of great interest in catalysis for their ability to modulate the electronic and steric properties of metal centers. The synthesis of pyridine-based ligands is an active area of research due to their applications in catalysis and materials science. researchgate.net

Exploration of Biological and Pharmacological Relevance

Intermediate in Pharmaceutical Development

The structure of 3-Bromo-2-chloro-6-methoxypyridine makes it a valuable building block in medicinal chemistry. It serves as a starting material for creating a wide array of complex molecules with potential therapeutic applications.

Design and Synthesis of Drug Candidate Molecules

This compound is utilized as a key intermediate in the synthesis of novel drug candidates. chemimpex.compipzine-chem.com Its reactive sites, the bromine and chlorine atoms, allow for sequential chemical reactions, enabling the construction of complex molecular architectures. pipzine-chem.com This step-by-step modification is crucial in the design and development of new therapeutic agents. For instance, its derivatives are explored for their potential to act as gamma-secretase modulators, which are of interest in neurodegenerative disease research. nih.gov The synthesis of such molecules often involves multi-step processes where the pyridine (B92270) core of this compound is strategically modified to achieve the desired final compound. nih.gov

A related compound, 3-bromo-6-chloropyridine-2-formic acid, is also noted for its utility in synthesizing molecules with specific structures for drug development. google.com This highlights the importance of the substituted pyridine framework in creating new pharmaceutical candidates. google.com

Inhibitors of Biological Targets (e.g., SHP2 inhibitors, Bromodomain inhibitors)

The development of inhibitors for specific biological targets is a key strategy in modern drug discovery. While direct evidence of this compound being a precursor to SHP2 or bromodomain inhibitors is not explicitly detailed in the provided results, the broader class of pyridine-containing compounds is relevant in this context.

SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase involved in cell signaling pathways that can contribute to cancer development. Inhibiting SHP2 is a promising therapeutic approach. nih.gov Allosteric inhibitors of SHP2, which bind to a site other than the active site, have been developed and show promise in preclinical and clinical studies. nih.gov The design of such inhibitors often involves complex heterocyclic scaffolds.

Bromodomain Inhibitors: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene expression. nih.govgoogle.com They have emerged as attractive drug targets for a variety of diseases, including cancer and inflammatory disorders. nih.govnih.gov Small molecule inhibitors of bromodomains, particularly those targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, have shown therapeutic potential. nih.govgoogle.comnih.gov

Derivatization for Specific Biological Activities (e.g., antimicrobial, anti-inflammatory, anticancer agents)

The core structure of this compound can be chemically modified to produce derivatives with a range of biological activities. The versatility of the pyridine ring allows for the introduction of various functional groups, leading to compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Antimicrobial Agents: Pyridine derivatives have been widely investigated for their antimicrobial properties. researchgate.net The introduction of different substituents on the pyridine ring can lead to compounds effective against bacteria and fungi. mdpi.commdpi.comresearchgate.net For example, certain chalcone (B49325) derivatives inspired by brominated natural products have shown antimicrobial activity. mdpi.com

Anti-inflammatory Agents: Many compounds containing a pyridine moiety exhibit anti-inflammatory activity. researchgate.netnih.gov These derivatives can act through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The synthesis of novel pyridine-based compounds is an active area of research for developing new anti-inflammatory drugs. mdpi.comresearchgate.net

Anticancer Agents: The development of pyridine-based anticancer agents is a significant field of study. researchgate.net Derivatives can be designed to target specific pathways involved in cancer cell growth and proliferation. nih.gov For instance, 1,2,3-triazole-containing pyridine derivatives have been explored as potential anti-lung cancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound, such as a derivative of this compound, and evaluating the biological effects of these changes, researchers can identify key structural features required for optimal activity. google.com

For example, in the development of ALK2 inhibitors, a series of 3,5-diaryl-2-aminopyridine derivatives were synthesized to understand the SAR. acs.org Modifications to the substituents on the pyridine ring allowed researchers to determine which groups enhanced the inhibitory potency and selectivity of the compounds. acs.org Such studies are crucial for optimizing drug candidates to improve their efficacy and reduce potential side effects.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and related compounds serve as important intermediates in the synthesis of agrochemicals. chemimpex.com

Synthesis of Pesticides and Herbicides

The chemical properties of this compound make it a suitable starting material for the production of pesticides and herbicides. chemimpex.compipzine-chem.com The pyridine ring is a common structural motif in many agrochemicals. researchgate.net By reacting this compound with other chemical entities, manufacturers can create active ingredients for products designed to protect crops from pests and weeds. bloomtechz.com For instance, trifluoromethylpyridines are key structural motifs in many active agrochemical ingredients. semanticscholar.org

Potential in Materials Science

Incorporation into Polymers and Coatings

While direct, large-scale industrial applications of 3-bromo-2-chloro-6-methoxypyridine in commercial polymers and coatings are not extensively documented in publicly available literature, its molecular structure suggests significant potential for creating specialized polymers with enhanced properties. The pyridine (B92270) moiety itself can impart desirable characteristics to a polymer backbone, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions.

The primary route for incorporating this compound into a polymer chain would be through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are foundational methods for the synthesis of conjugated polymers. acs.orglibretexts.org In these processes, the bromo and chloro groups act as handles for forming new carbon-carbon bonds. For instance, polycondensation of a di-functionalized derivative of this compound could lead to the formation of poly(pyridine)s, a class of polymers investigated for their unique electronic properties.

The methoxy (B1213986) group at the 6-position can also influence the properties of resulting polymers by increasing solubility in organic solvents, which is a crucial factor for the processability of polymeric materials into thin films for electronic devices.

A hypothetical pathway for polymer synthesis is outlined below:

| Reaction Type | Coupling Partners | Potential Polymer Backbone |

| Suzuki Polycondensation | Di-boronic ester derivative of an aromatic compound and this compound (as a di-functional monomer) | Alternating co-polymer with pyridine units |

| Stille Polycondensation | Organotin derivative of this compound (as a di-functional monomer) and a di-halide aromatic compound | Conjugated polymer with tunable electronic properties |

Precursors for Novel Functional Materials

The most significant potential of this compound in materials science lies in its role as a precursor for a diverse range of novel functional materials, particularly those with applications in optoelectronics. taylorfrancis.comrsc.org The synthesis of π-conjugated systems, which are the cornerstone of organic electronics, heavily relies on the palladium-catalyzed cross-coupling of aryl halides with various partners. acs.orgrsc.org

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions is a key feature. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective, stepwise functionalization. For example, a Sonogashira coupling could be performed selectively at the 3-position (bromine), followed by a Suzuki or Buchwald-Hartwig amination at the 2-position (chlorine). researchgate.netacsgcipr.orgwikipedia.org This stepwise approach provides precise control over the final molecular architecture, which is critical for tuning the material's properties.

Cross-Coupling Reactions for Functional Material Synthesis:

| Reaction Name | Description | Potential Application of Product |

| Suzuki-Miyaura Coupling | Reaction of the aryl halide with an organoboron compound to form a C-C bond. libretexts.orgscirp.org | Synthesis of bi-aryl compounds, conjugated polymers for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). |

| Stille Coupling | C-C bond formation by reacting the aryl halide with an organotin compound. acs.orgwikipedia.org | Creation of complex conjugated systems for applications in organic electronics. nih.gov |

| Sonogashira Coupling | Formation of a C-C bond between the aryl halide and a terminal alkyne. researchgate.netwikipedia.orglibretexts.org | Synthesis of aryl alkynes, which are important building blocks for linear rigid-rod polymers and molecular wires. semanticscholar.org |

| Buchwald-Hartwig Amination | Formation of a C-N bond by coupling the aryl halide with an amine. acsgcipr.orgwikipedia.orgorganic-chemistry.org | Synthesis of fluorescent materials, charge-transport materials in OLEDs, and organic semiconductors. |

Through these synthetic strategies, this compound can be transformed into a variety of functional molecules. For instance, coupling with thiophene or fluorene derivatives could yield donor-acceptor type molecules with small HOMO-LUMO gaps, a desirable feature for organic solar cells. taylorfrancis.com The incorporation of the electron-deficient pyridine ring can influence the charge transport characteristics of the material, making it suitable for use in transistors or as a host material in OLEDs. rsc.orgcore.ac.uk

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

A paramount goal in modern chemistry is the development of synthetic pathways that are both efficient and environmentally benign. For a key intermediate like 3-Bromo-2-chloro-6-methoxypyridine, creating greener synthetic routes is a priority. Future work in this area is likely to concentrate on:

Atom Economy: Designing syntheses that incorporate a maximal number of atoms from the starting materials into the final product, thus minimizing waste.

Alternative Energy Sources: Utilizing methods like microwave-assisted synthesis, which can lead to shorter reaction times and higher yields compared to conventional heating methods. nih.govacs.org

Green Catalysts and Solvents: Employing recyclable and non-toxic catalysts and replacing hazardous solvents with more environmentally friendly options are crucial for sustainable chemistry. acs.org The development of efficient, recyclable, and mild catalysts remains a significant challenge in pyridine (B92270) synthesis. nih.gov

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and align with the principles of green chemistry. nih.govacs.orgacs.org

Exploration of Novel Catalytic Transformations

The presence of carbon-bromine and carbon-chlorine bonds, along with the activating methoxy (B1213986) group, makes this compound an ideal candidate for a variety of catalytic reactions. While traditional cross-coupling reactions are well-established, future research is expected to explore more innovative catalytic systems.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, offering mild and redox-neutral conditions for novel transformations. nih.govresearchgate.net It has been successfully used for the cross-coupling of halopyridines with unactivated alkenes. nih.gov

C-H Activation: The direct functionalization of C-H bonds on the pyridine ring is a highly desirable but challenging goal that would significantly improve the efficiency of synthesizing derivatives.

Stereoselective Catalysis: The development of methods for the asymmetric synthesis of chiral pyridine derivatives is crucial for applications in medicinal chemistry. mdpi.com This could involve the use of chiral catalysts or ligands to control the stereochemical outcome of reactions.

Advanced Computational Studies for Predictive Design of Derivatives

Computational chemistry is an increasingly powerful tool for guiding the design and synthesis of new molecules. For this compound, computational methods can provide valuable insights.

Predicting Reactivity and Mechanisms: Quantum chemical calculations can be used to understand the electronic structure and predict the reactivity of the molecule, aiding in the design of new reactions.

Structure-Based Design: Molecular modeling techniques, such as molecular docking, can be used to predict how derivatives of this compound will interact with biological targets, facilitating the design of new drugs. nih.govnih.govrsc.org

Predicting Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling approaches can be used to predict the biological activity and physical properties of virtual compounds, helping to prioritize synthetic targets. researchgate.net

Targeted Synthesis of Biologically Active Analogues with Enhanced Efficacy and Selectivity

The pyridine ring is a common feature in many pharmaceuticals. nih.govnih.govrsc.org The unique substitution pattern of this compound makes it a valuable starting point for the synthesis of new, biologically active compounds. pipzine-chem.comacs.orgnih.gov

Medicinal Chemistry: There is significant interest in synthesizing novel pyridine derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can develop a deeper understanding of the structural requirements for a desired therapeutic effect. researchgate.netnih.gov

Hybrid Molecules: Combining the this compound scaffold with other pharmacophores is a promising strategy for developing new drugs with enhanced potency and novel mechanisms of action. acs.org

Investigation of Emerging Applications in Interdisciplinary Fields

The unique properties of substituted pyridines suggest that their applications could extend beyond the traditional areas of medicine and agriculture.

Materials Science: The pyridine ring's electronic properties make it a promising component for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells. pipzine-chem.com

Chemical Sensors: The ability of the pyridine nitrogen to coordinate with metal ions and other analytes makes it a useful platform for the development of new chemical sensors. acs.org

Luminescent Probes: By attaching fluorescent groups to the this compound core, it may be possible to create probes for use in bioimaging and other applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-chloro-6-methoxypyridine, and how can reaction conditions be optimized for high purity?

- Answer : Synthesis typically involves sequential halogenation and methoxylation of pyridine derivatives. For example, bromination at the 3-position using (N-bromosuccinimide) under radical conditions, followed by chlorination at the 2-position via electrophilic substitution with . Methoxylation at the 6-position can be achieved using in a nucleophilic aromatic substitution (NAS) reaction. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation .

- Catalysts : Lewis acids like enhance regioselectivity for chlorination .

- Purity monitoring : Use HPLC or GC-MS to track intermediates and adjust stoichiometry .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : and NMR identify substituent positions (e.g., methoxy at δ~3.8 ppm, aromatic protons at δ~6.5–8.0 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (, expected ) .

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL or WinGX to refine crystal structures .

Advanced Research Questions

Q. How can researchers address unexpected regioselectivity during halogenation of 6-methoxypyridine derivatives?

- Answer : Regioselectivity in halogenation is influenced by electronic and steric factors. Strategies include: